molecular formula C7H8FN B146954 5-Fluoro-2-methylaniline CAS No. 367-29-3

5-Fluoro-2-methylaniline

Cat. No. B146954
CAS RN: 367-29-3
M. Wt: 125.14 g/mol
InChI Key: JLCDTNNLXUMYFQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylaniline is a compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the benzene ring distinguishes this compound from other anilines. While the provided papers do not directly discuss 5-Fluoro-2-methylaniline, they do provide insights into the behavior of similar fluorinated anilines and their derivatives.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves strategic placement of fluorine atoms to influence reactivity and stability. For example, the synthesis of a 3-fluoro-6-methylaniline nucleoside demonstrates the use of fluorine to enhance nucleobase-specific hybridization in oligonucleotides . Similarly, the synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction shows the utility of fluorine in creating precise cation functionality . These examples suggest that the synthesis of 5-

Scientific Research Applications

  • Toxicity Assessment and Biomarkers : 5-Fluoro-2-methylaniline has been used to study the effects of toxic chemicals on biological systems. For instance, a study explored its impact on earthworms, revealing changes in biochemical profiles and suggesting potential as a novel biomarker for xenobiotic toxicity (Bundy et al., 2002).

  • Nucleobase-Specific Hybridization Probes : Research involving fluoro-methylaniline derivatives, such as 3-Fluoro-2-mercuri-6-methylaniline, has led to the development of high-affinity nucleobase-specific hybridization probes. These probes have applications in studying DNA and RNA structures and interactions (Aro-Heinilä, Lönnberg, & Virta, 2019).

  • Catalysis and Chemical Synthesis : Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, including derivatives of 5-Fluoro-2-methylaniline, have been used as catalysts for chemical reactions. These complexes show high activity and stability, particularly in reactions involving CO2 as a building block (Yang et al., 2015).

  • Crystallography and Molecular Structure Studies : Studies on the crystal structure of chloro-fluoro-methylaniline compounds have provided insights into molecular interactions like hydrogen bonding and π–π stacking, which are crucial for understanding chemical and pharmaceutical properties (Mayes et al., 2008).

  • Spectroscopy and Molecular Vibrations : Investigations into the structure and vibrations of fluoro-N-methylanilines have contributed to understanding the effects of molecular substitutions on transition energies and molecular structures, which is valuable in fields like photochemistry and material science (Liu et al., 2017).

  • Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, including 5-Fluorouracil, derived from fluoro-methylaniline compounds, play a crucial role in cancer treatment. The synthesis and biological effects of these compounds have been extensively studied, providing valuable insights for personalized medicine (Gmeiner, 2020).

Safety And Hazards

This chemical is considered hazardous and may form combustible dust concentrations in air. It can cause skin and eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDTNNLXUMYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190143
Record name 5-Fluoro-o-toluidine
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylaniline

CAS RN

367-29-3
Record name 5-Fluoro-2-methylaniline
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Record name 5-Fluoro-o-toluidine
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Record name 367-29-3
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Record name 5-Fluoro-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… The dsc was also used for the determination of the temperatures and enthalpies of fusion of the 3-fluoro-4- methylaniline, 4-fluoro-3-methylaniline, and 5-fluoro-2-methylaniline solids. …
Number of citations: 14 pubs.acs.org
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1986 - Taylor & Francis
… together with l-fluoro-2~3-dimethylbenzene, 5-fluoro-2-methylaniline and …
Number of citations: 12 www.tandfonline.com
CAL Mahaffy - Journal of organometallic chemistry, 1984 - Elsevier
… of the following arenes were prepared: fluorotoluene, fluoroanisole, fluoroaniline and anisidine together with the complexes of 1-fluoro-2,3-dimethylbenzene, 5-fluoro-2-methylaniline …
Number of citations: 31 www.sciencedirect.com
E Yashima, C Yamamoto, Y Okamoto - Polymer journal, 1995 - nature.com
… Synthesis of Tris(fluoro-methylphenylcarbamate)s of Cellulose and Amylose 4-Fluoro-3-methylaniline and 5-fluoro-2methylaniline were prepared by reduction of the corresponding fuoro…
Number of citations: 50 www.nature.com
K Purna Nagasree… - … -Aided Drug Design, 2014 - ingentaconnect.com
Thiazolidine-4-carboxylic acid derivatives were recognized recently for their potent antitubercular activity. A total of sixty four thiazolidine derivatives published in the recent times were …
Number of citations: 1 www.ingentaconnect.com
MS Bryant, HF Simmons, RE Harrell… - …, 1994 - academic.oup.com
… to monitor single ions (m/z 148, 152, 267, 271) corresponding to the M+ and [Ml I9]+ ions of the PFP derivatives of 2,6-dimethylaniline and the internal standard, 5-fluoro-2-methylaniline …
Number of citations: 57 academic.oup.com
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
… This was prepared from 5-fluoro-2-methylaniline by diazotization in a similar manner for preparation of 1. The phenol was obtained as red liquid in 90% yield. It was used without further …
Number of citations: 28 www.sciencedirect.com
E Yashima, C Yamamoto… - Journal of the American …, 1996 - ACS Publications
… 5-Fluoro-2-methylaniline was prepared by reduction of 4-fluoro-2-nitrotoluene with SnCl 2 ·… 5-Fluoro-2-methylaniline (17.0 g, 0.14 mol) was allowed to react with triphosgene (17.8 g, 60 …
Number of citations: 241 pubs.acs.org
P Maier, G Riehl, I Israel… - Current Cancer Drug …, 2023 - ingentaconnect.com
… After the addition of 3-bromo-5-fluoro2-methylaniline (5, 2.60 g, 12.74 mmol) and 1,4benzodioxane-6-boronic acid (4, 2.52 g, 14.02 mmol), the resulting suspension was stirred at 100 C …
Number of citations: 3 www.ingentaconnect.com
EGP Fox, M Xu, L Wang, L Chen, YY Lu - Data in brief, 2018 - Elsevier
This paper summarises gas-chromatography (GC–MS) and preliminary UV-spectroscopy analyses data of fresh, unmodified venom of aculeate hymenopterans (ants, bees, wasps), …
Number of citations: 9 www.sciencedirect.com

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